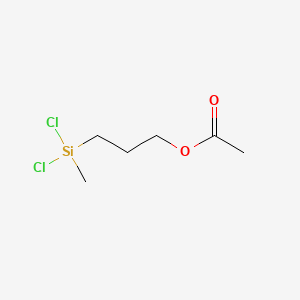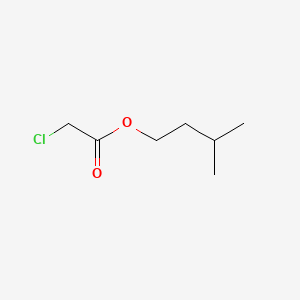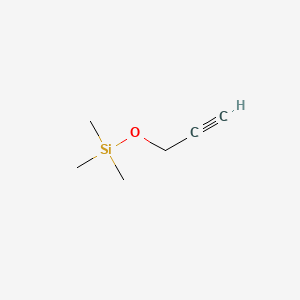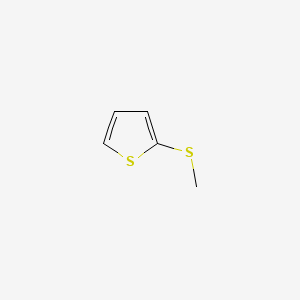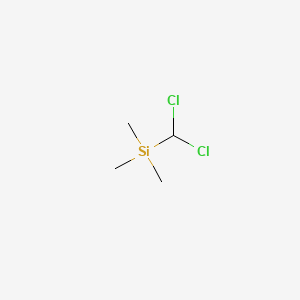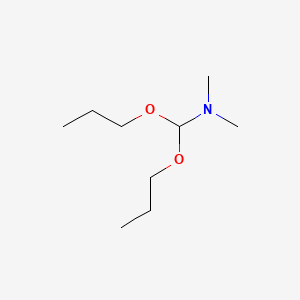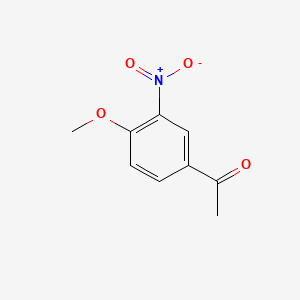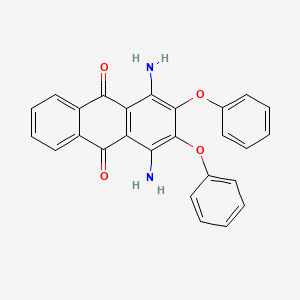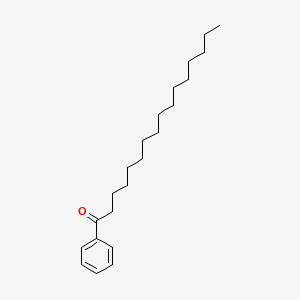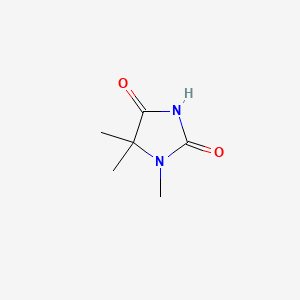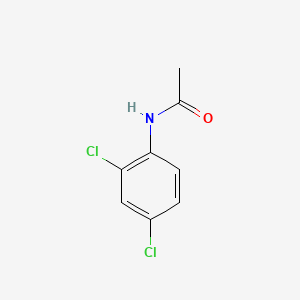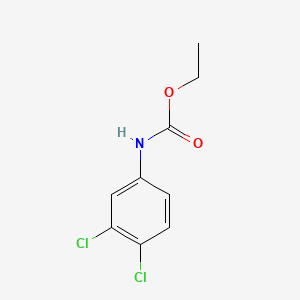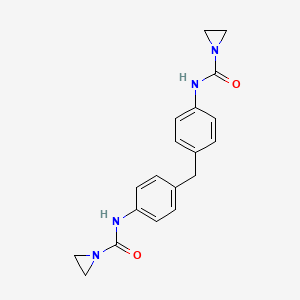![molecular formula C9H7ClF3NO B1585669 N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide CAS No. 247170-19-0](/img/structure/B1585669.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7ClF3NO . It is a part of the class of organic compounds known as trifluoromethylbenzenes .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride can be transformed into an intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of “N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” includes a benzene ring substituted with one or more trifluoromethyl groups . The molecular weight of this compound is 237.61 .Physical And Chemical Properties Analysis
“N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide” is a solid compound . Its density is predicted to be 1.516±0.06 g/cm3 . The compound is soluble with a solubility of 0.358 mg/ml .Applications De Recherche Scientifique
Potential Pesticide Applications
Research has shown that certain derivatives of N-aryl-2,4-dichlorophenoxyacetamide, closely related to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, have potential applications as pesticides. These derivatives have been characterized using X-ray powder diffraction, emphasizing their role in agricultural pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Structural and Molecular Analysis
Studies involving similar compounds have focused on understanding their molecular and crystal structures. For instance, research on the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide, a compound structurally related to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide, provides insight into their potential chemical behavior and interactions (Chi et al., 2018).
Antimicrobial Properties
Certain derivatives of N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide have been synthesized and evaluated for their antimicrobial properties. These studies have shown that some of these compounds exhibit significant antimicrobial activity, suggesting potential use in medical or agricultural applications (Parikh & Joshi, 2014).
Conformational and Computational Analysis
Research has also been conducted on the conformational and computational analysis of N-(2-(trifluoromethyl)phenyl)acetamide, a compound similar to N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide. This research focuses on the structural, electrical, and chemical properties of the compound, providing valuable information for potential practical applications (Aayisha et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZQPODCUCPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371517 | |
| Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
247170-19-0 | |
| Record name | N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



